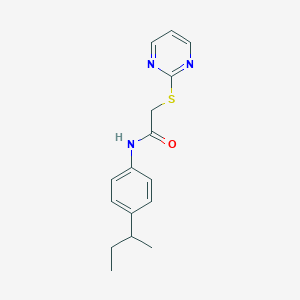
N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide, also known as PBA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological systems.
Mechanism of Action
N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide exerts its effects by binding to the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes. N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been shown to stabilize the CFTR protein, increasing its expression and function. This, in turn, leads to increased chloride ion transport and improved cellular function.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been shown to have various biochemical and physiological effects, including its ability to modulate protein misfolding, reduce inflammation, and inhibit cancer cell growth. N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide has also been shown to improve cellular function by increasing the expression and function of the CFTR protein.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide in lab experiments is its ability to modulate protein misfolding, making it a valuable tool for studying different biological systems. N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide also has anti-inflammatory and anti-cancer properties, making it a useful tool for studying these processes. However, one of the limitations of using N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide in lab experiments is its potential toxicity, which must be carefully considered when designing experiments.
Future Directions
There are many future directions for research involving N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide, including its potential use as a treatment for cystic fibrosis, its role in modulating protein misfolding, and its potential as an anti-inflammatory and anti-cancer agent. Further research is also needed to better understand the mechanism of action of N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide and its potential toxicity. Overall, N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide is a promising compound with many potential applications in scientific research.
Synthesis Methods
The synthesis of N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide involves a multi-step process that starts with the reaction of 4-sec-butylphenylamine with 2-chloroacetyl chloride to form N-(4-sec-butylphenyl)-2-chloroacetamide. This intermediate is then reacted with potassium thioacetate to form N-(4-sec-butylphenyl)-2-(2-thioacetamido)acetamide. The final step involves the reaction of this intermediate with 2-chloropyrimidine to form the desired product, N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide.
Scientific Research Applications
N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide has been shown to have various scientific research applications, including its use as a modulator of protein misfolding, as a potential treatment for cystic fibrosis, and as a tool for studying the role of the unfolded protein response in cellular stress. N-(4-sec-butylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide has also been shown to have anti-inflammatory and anti-cancer properties, making it a valuable tool for studying these biological processes.
properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-3-12(2)13-5-7-14(8-6-13)19-15(20)11-21-16-17-9-4-10-18-16/h4-10,12H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMQIFUXVIUDNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2'-Fluoro-4''-propyl[1,1':4',1''-terphenyl]-4-yl)-1-pentanone](/img/structure/B371284.png)
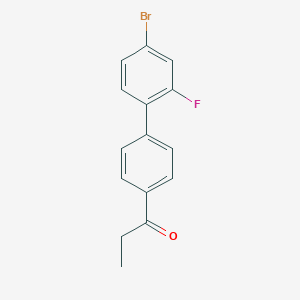
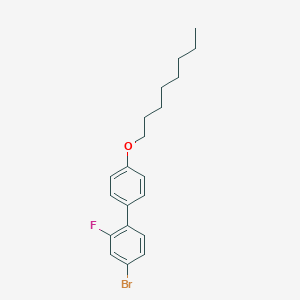
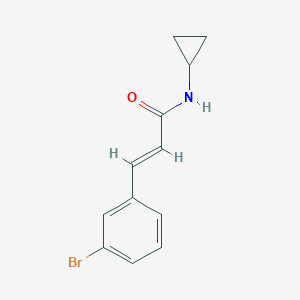

![2-[(2-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-2-oxoethyl)sulfanyl]-3-ethyl-4(3H)-quinazolinone](/img/structure/B371292.png)
![N'-{2-[(4-chlorobenzyl)sulfanyl]-5-nitrobenzylidene}-2-phenylacetohydrazide](/img/structure/B371293.png)
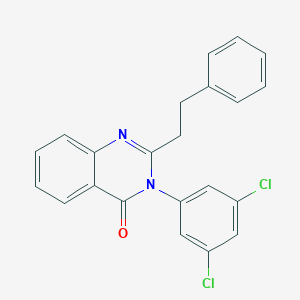
![1-(3-Methylthieno[2,3-b][1]benzothien-2-yl)ethanone](/img/structure/B371295.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B371296.png)
![(E)-3-[4-(2-methylpropyl)phenyl]-1-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B371297.png)
![Ethyl 6-methyl-4-[4-(2-methylpropyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B371299.png)
![N-(3-Chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371301.png)
